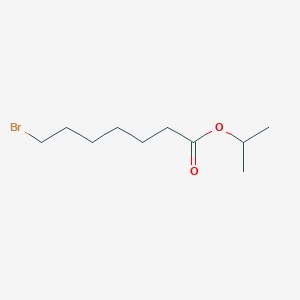

Iso-propyl 7-bromoheptanoate

Description

Iso-propyl 7-bromoheptanoate is an ester derivative of heptanoic acid, featuring a bromine atom at the 7th carbon of the aliphatic chain and an iso-propyl ester group. This compound is structurally characterized by its branched ester moiety and a terminal bromine substituent, which influence its physicochemical properties and reactivity.

Properties

Molecular Formula |

C10H19BrO2 |

|---|---|

Molecular Weight |

251.16 g/mol |

IUPAC Name |

propan-2-yl 7-bromoheptanoate |

InChI |

InChI=1S/C10H19BrO2/c1-9(2)13-10(12)7-5-3-4-6-8-11/h9H,3-8H2,1-2H3 |

InChI Key |

ILHHVTLSJFSAPJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)CCCCCCBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Iso-propyl 7-bromoheptanoate can be synthesized through the esterification of 7-bromoheptanoic acid with isopropyl alcohol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The process begins with the preparation of 7-bromoheptanoic acid, followed by its esterification with isopropyl alcohol in the presence of an acid catalyst. The reaction mixture is then subjected to purification steps such as distillation to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Iso-propyl 7-bromoheptanoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom at the 7th position can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Hydrolysis: The ester can be hydrolyzed back to 7-bromoheptanoic acid and isopropyl alcohol in the presence of aqueous acid or base.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide under reflux conditions.

Major Products

Nucleophilic Substitution: Substituted heptanoates depending on the nucleophile used.

Reduction: 7-bromoheptanol.

Hydrolysis: 7-bromoheptanoic acid and isopropyl alcohol.

Scientific Research Applications

Iso-propyl 7-bromoheptanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions due to its ester functionality.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of iso-propyl 7-bromoheptanoate involves its interaction with nucleophiles, leading to substitution reactions. The bromine atom at the 7th position is a good leaving group, making the compound reactive towards nucleophiles. The ester group can also undergo hydrolysis or reduction, depending on the reaction conditions. These reactions are facilitated by the electron-withdrawing nature of the ester and bromine groups, which activate the molecule towards nucleophilic attack.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Iso-propyl 7-bromoheptanoate belongs to a broader class of brominated esters. Key structural analogs include:

- Ethyl 7-bromoheptanoate: Lacks steric hindrance due to its linear ethyl ester group.

- Methyl 7-bromoheptanoate: Smaller ester group, leading to reduced steric effects but lower solubility in nonpolar solvents.

- n-Propyl 7-bromoheptanoate: Linear propyl ester, offering intermediate steric bulk compared to iso-propyl.

Table 1: Hypothetical Physicochemical Comparison

| Property | This compound | Ethyl 7-bromoheptanoate | Methyl 7-bromoheptanoate |

|---|---|---|---|

| Molecular Weight (g/mol) | ~265.1 | ~237.1 | ~223.0 |

| Boiling Point (°C) | Estimated higher (steric hindrance delays volatilization) | Moderate | Lower |

| Solubility in H₂O | Low (branched ester reduces polarity) | Slightly higher | Higher (smaller ester) |

| Reactivity in SN2 | Reduced (steric hindrance) | Moderate | High (minimal steric bulk) |

Note: Specific values require experimental validation but are inferred from structural analogs .

Reactivity Trends

- Steric Effects: The iso-propyl group impedes nucleophilic attack at the ester carbonyl or brominated terminal carbon. For example, solvolysis rates in iso-propyl alcohol for hindered esters are slower compared to unhindered analogs, as noted in steric acceleration anomalies .

- Electronic Effects : The electron-withdrawing bromine atom polarizes the C-Br bond, enhancing its susceptibility to nucleophilic substitution. However, steric shielding by the iso-propyl group may counteract this effect, leading to complex reactivity patterns.

- Thermodynamic Parameters : Activation entropy (ΔS‡) for reactions involving iso-propyl esters is typically more negative due to restricted transition-state geometries, while activation enthalpy (ΔH‡) remains comparable to linear esters .

Q & A

Basic Research Questions

Q. What established protocols exist for synthesizing Iso-propyl 7-bromoheptanoate, and what purity benchmarks are recommended for research applications?

- Methodological Answer : The synthesis typically involves esterification of 7-bromoheptanoic acid with iso-propanol under acidic catalysis (e.g., H₂SO₄). Purification via fractional distillation or column chromatography is critical, with purity assessed by GC-MS (>98% purity recommended for kinetic studies). Key spectral markers (¹H NMR: δ 1.2 ppm for iso-propyl CH₃, δ 4.9 ppm for ester -OCH) should align with literature values .

Q. Which spectroscopic techniques are prioritized for characterizing this compound, and what diagnostic signals confirm its structure?

- Methodological Answer :

- ¹H/¹³C NMR : Analyze ester carbonyl (δ 170-175 ppm in ¹³C) and bromoalkane chain (δ 3.4 ppm for -CH₂Br in ¹H).

- IR Spectroscopy : Confirm ester C=O stretch (~1740 cm⁻¹) and C-Br bond (~650 cm⁻¹).

- GC-MS : Verify molecular ion peak (m/z 236 for C₁₀H₁₉BrO₂) and fragmentation patterns .

Q. What are the documented stability concerns for this compound, and how should storage conditions be optimized?

- Methodological Answer : The compound is prone to hydrolysis under humid conditions. Store in anhydrous environments (argon/vacuum-sealed vials) at -20°C. Periodic NMR stability checks (monitoring ester peak integrity) are advised .

Advanced Research Questions

Q. How can factorial design experiments optimize the synthesis yield of this compound while minimizing side reactions?

- Methodological Answer : Employ a 2³ factorial design to test variables:

- Factors : Molar ratio (acid:alcohol), catalyst concentration, reaction temperature.

- Response Surface Analysis : Identify interactions (e.g., excess iso-propanol may reduce esterification time but increase purification complexity). Pilot studies suggest 1:3 molar ratio at 80°C with 5% H₂SO₄ maximizes yield (85-90%) .

Q. How do steric and electronic factors influence the reactivity of this compound in palladium-catalyzed cross-coupling reactions?

- Methodological Answer :

- Steric Effects : The iso-propyl group hinders transmetallation steps, requiring bulkier ligands (e.g., XPhos) to enhance catalytic efficiency.

- Electronic Effects : Electron-withdrawing bromine activates the alkyl chain for oxidative addition. DFT calculations can model transition states to compare with experimental kinetics (e.g., k₁ for Suzuki coupling vs. Negishi) .

Q. What strategies resolve contradictions in reported reaction kinetics for bromoheptanoate derivatives across solvent systems?

- Methodological Answer :

- Controlled Replication : Repeat studies under standardized conditions (e.g., anhydrous DMF vs. THF).

- Microkinetic Modeling : Isolate solvent polarity effects on activation energy. For example, polar aprotic solvents accelerate SN2 pathways but may stabilize intermediates differently .

Q. How is this compound utilized in synthesizing complex molecules, and what methodological precautions ensure reproducibility?

- Methodological Answer : It serves as a C7 alkylating agent in nucleophilic substitutions (e.g., Gabriel synthesis for amines). Key steps:

- Anhydrous Conditions : Use molecular sieves to prevent hydrolysis.

- Stoichiometric Control : Avoid excess nucleophile to prevent β-elimination. Documented yields: 70-75% for primary amines, lower for secondary due to steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.